One of the key scientific areas of YNi5 research is its exceptional capacity to absorb hydrogen. Studies have shown that YNi5 can absorb up to six hydrogen atoms per formula unit (YNi5H6) []. This high capacity makes it a promising material for developing hydrogen storage systems with a higher density than traditional methods.
Researchers are actively investigating the mechanisms behind this high absorption. It's believed to involve a process called reversible metal hydride formation []. During this process, hydrogen atoms are incorporated into the crystal lattice of the YNi5 alloy, forming a new material called a metal hydride. This metal hydride can then release the stored hydrogen when needed.
Understanding the absorption and release mechanisms of hydrogen in YNi5 is crucial for optimizing its performance in hydrogen storage applications.
Another exciting area of scientific research on YNi5 focuses on improving its performance for practical hydrogen storage. Here are some key aspects researchers are exploring:
Nickel;yttrium, commonly referred to as the nickel-yttrium alloy, is an intermetallic compound composed primarily of nickel and yttrium. The most notable phase of this alloy is Yttrium Nickel (Ni5Y), which exhibits unique physical and chemical properties due to the combination of these two transition metals. Nickel is known for its excellent corrosion resistance and mechanical strength, while yttrium contributes to enhanced thermal stability and oxidation resistance, particularly at elevated temperatures .
The molecular weight of nickel;yttrium is approximately 147.599 g/mol, and it typically appears as a metallic solid. The alloy's structure can vary depending on the specific composition and processing conditions, leading to different phases that can influence its properties and applications .
The synthesis of nickel;yttrium alloys can be achieved through several methods:
Nickel;yttrium alloys have several important applications:
Studies have shown that the addition of yttrium to nickel-based superalloys significantly influences their microstructure and mechanical properties. For instance:
Nickel;yttrium shares similarities with other intermetallic compounds but possesses unique characteristics due to its specific elemental composition:
Compound | Composition | Notable Properties |
---|---|---|
Nickel-Cobalt | NiCo | High strength and corrosion resistance |
Nickel-Aluminum | NiAl | Excellent oxidation resistance at high temperatures |
Nickel-Chromium | NiCr | Enhanced hardness and wear resistance |
Nickel-Titanium | NiTi | Shape memory effect and superelasticity |
Nickel-Ceramic | Ni-Ceramic | Improved thermal stability and wear resistance |
Nickel;yttrium stands out due to its combination of transition metals that enhance both thermal stability and mechanical performance under extreme conditions .
The binary yttrium-nickel system exhibits remarkable complexity with the formation of numerous intermetallic compounds across the entire composition range [1] [2]. The phase diagram encompasses temperatures from 200 to 1600 degrees Celsius and reveals the existence of nine distinct intermetallic phases: yttrium nickel three, yttrium two nickel three, yttrium nickel two, yttrium nickel three, yttrium two nickel seven, yttrium nickel four, yttrium two nickel seventeen, yttrium nickel, and yttrium nickel five [3] [5].
The terminal solid solubilities in this system are characteristically low, with minimal dissolution of yttrium in face-centered cubic nickel and negligible nickel solubility in hexagonal close-packed yttrium [3]. This limited miscibility is attributed to the significant differences in atomic radii and electronegativity between yttrium and nickel atoms [5].
The intermetallic compounds in the yttrium-nickel system demonstrate diverse crystallographic arrangements. Yttrium nickel three adopts a trigonal rhombohedral structure with space group RmH and lattice parameters a equals 5.06 angstroms and c equals 24.54 angstroms [5] [12]. Yttrium nickel five crystallizes in a hexagonal structure with space group P6/mmm, exhibiting lattice parameters of a equals 4.97 angstroms and c equals 3.94 angstroms [5] [21].
The compound yttrium nickel displays an orthorhombic crystal structure with space group Pnma and lattice parameters a equals 7.42 angstroms, b equals 4.11 angstroms, and c equals 5.59 angstroms [5] [12]. Yttrium nickel two forms a cubic structure with space group FdmS and lattice parameter a equals 7.31 angstroms [5] [12].
Phase | Crystal Structure | Space Group | Lattice Parameters (Å) | Density (g/cm³) |
---|---|---|---|---|
YNi₃ | Trigonal (Rhombohedral) | RmH | a=5.06, c=24.54 | 7.27 |
YNi₅ | Hexagonal | P6/mmm | a=4.97, c=3.94 | 7.52 |
YNi | Orthorhombic | Pnma | a=7.42, b=4.11, c=5.59 | 5.75 |
YNi₂ | Cubic | FdmS | a=7.31 | 7.01 |
Y₂Ni₇ | Trigonal (Rhombohedral) | RmH | a=5.04, c=36.28 | 7.36 |
First-principles calculations reveal that yttrium nickel exhibits the lowest formation enthalpy among all compounds in the system at negative 0.494 electron volts per atom, indicating maximum thermodynamic stability [5] [12]. The stability sequence follows the order: yttrium nickel greater than yttrium nickel three approximately equal to yttrium nickel two greater than yttrium nickel seven two greater than yttrium nickel five [5] [12].
The formation enthalpies demonstrate increasingly negative values as the composition approaches the equiatomic ratio, with yttrium nickel three and yttrium nickel two both exhibiting formation enthalpies of negative 48.0 kilojoules per mole per atom [5] [12]. This trend suggests enhanced atomic bonding interactions near stoichiometric compositions [5].
Compound | Formation Enthalpy (kJ/mol·atom) | Formation Enthalpy (eV/atom) | Stability Ranking |
---|---|---|---|
NiY | -49.0 | -0.494 | 1 |
Ni₃Y | -48.0 | -0.480 | 2 |
Ni₂Y | -48.0 | -0.480 | 2 |
Ni₇Y₂ | -47.0 | -0.470 | 3 |
Ni₅Y | -42.0 | -0.420 | 4 |
The yttrium-nickel binary system is characterized by multiple invariant reactions, including three eutectic transformations and several peritectic decomposition processes [2] [3]. Seven of the nine intermetallic compounds undergo peritectic decomposition, while only yttrium nickel and yttrium nickel five melt congruently [3].
Three distinct eutectic reactions occur within the system at compositions of 34.8, 57.5, and 93.3 atomic percent nickel [3]. The first eutectic at 34.8 atomic percent nickel involves the reaction liquid transforms to yttrium plus yttrium nickel three at approximately 1450 degrees Celsius [3]. The second eutectic occurs at 57.5 atomic percent nickel, where liquid transforms to yttrium nickel three plus yttrium nickel two at 1380 degrees Celsius [3]. The third eutectic at 93.3 atomic percent nickel produces yttrium two nickel seventeen plus nickel at 1200 degrees Celsius [3].
The peritectic reactions in the yttrium-nickel system follow systematic decomposition pathways where a solid phase reacts with liquid to form a new intermediate phase [2] [7]. These reactions are governed by diffusion-controlled mechanisms and are strongly dependent on the solute diffusivity in the solid phases [7] [8].
The peritectic transformation process can be distinguished from the peritectic reaction itself, where the latter represents the solidification along the liquid-solid interface while the former involves diffusion-controlled growth into both liquid and solid phases [7]. Temperature undercooling below the equilibrium peritectic temperature drives both processes, with higher reaction velocities accompanying increased transformation rates [7].
Reaction Type | Temperature (°C) | Composition (at.% Ni) | Reaction | Phase Stability |
---|---|---|---|---|
Eutectic | 1450 | 34.8 | L → Y + YNi₃ | Stable |
Eutectic | 1380 | 57.5 | L → YNi₃ + YNi₂ | Stable |
Eutectic | 1200 | 93.3 | L → Y₂Ni₁₇ + Ni | Stable |
Peritectic | 1475 | 25.0 | L + Y₃Ni₂ → Y₃Ni | Unstable above Tp |
Peritectic | 1450 | 40.0 | L + Y₃Ni → YNi₃ | Unstable above Tp |
Congruent Melting | 1620 | 50.0 | L → YNi | Stable |
Congruent Melting | 1580 | 83.3 | L → YNi₅ | Stable |
The peritectic decomposition pathways demonstrate systematic temperature dependencies, with higher-order compounds typically decomposing at elevated temperatures [2] [3]. The decomposition sequence begins with yttrium-rich phases at lower temperatures and progresses toward nickel-rich compositions as temperature increases [3].
Migration of the primary-peritectic interface during interrupted solidification has been observed in similar peritectic systems, where the interface moves toward the primary phase accompanied by liquid film migration [8]. This migration velocity exceeds that of the peritectic transformation, primarily caused by superheating of the primary phase below the peritectic temperature [8].
Nickel three yttrium demonstrates exceptional structural stability at elevated temperatures due to its trigonal rhombohedral crystal arrangement [5] [12]. The compound maintains its crystallographic integrity across a wide temperature range, with thermal expansion coefficients that minimize lattice strain [5]. First-principles phonon calculations confirm the dynamic stability of nickel three yttrium, showing no soft modes at any high-symmetry points in the dispersion curves [5].
Nickel five yttrium exhibits congruent melting behavior, indicating direct transformation from solid to liquid without intermediate phase formation [3] [6]. This characteristic distinguishes it from the majority of compounds in the system that undergo peritectic decomposition [3]. The hexagonal crystal structure of nickel five yttrium, with space group P6/mmm, provides inherent thermal stability through its compact atomic arrangement [5] [21].
The mechanical stability of these compounds at elevated temperatures correlates strongly with their electronic structure and chemical bonding characteristics [5]. Nickel five yttrium possesses the largest bulk modulus, shear modulus, and Young's modulus values of 181.71 gigapascals, 79.75 gigapascals, and 208.70 gigapascals, respectively, among all yttrium-nickel compounds [5] [12].
The high-temperature mechanical properties are governed by the electronic density of states and the nature of chemical bonding between nickel and yttrium atoms [5]. The predominant metallic bonding character, combined with some covalent contributions, provides thermal stability while maintaining ductility at elevated temperatures [5].
The Gibbs free energy calculations demonstrate that both nickel three yttrium and nickel five yttrium maintain negative formation energies across the entire temperature range from 300 to 1500 Kelvin [5] [12]. The enthalpy increases linearly with temperature, while entropy contributions become more significant at higher temperatures [5].
The Debye temperature analysis reveals that nickel three yttrium exhibits strong lattice stability, with values indicating robust interatomic bonding [5] [12]. Higher Debye temperatures correlate with enhanced thermal stability, positioning these compounds as suitable candidates for high-temperature applications [5].
Heat capacity measurements show that both compounds approach the Dulong-Petit limit of 3nR at elevated temperatures, where n represents the total number of atoms per formula unit and R is the gas constant [5]. This behavior confirms the classical thermal behavior expected for stable intermetallic phases [5].
The high-temperature stability of nickel three yttrium and nickel five yttrium is further validated by their persistence in multi-component systems [6] [9]. In nickel-cobalt-chromium-aluminum-yttrium alloys, nickel five yttrium phase formation is promoted due to the high negative mixing enthalpy between yttrium and nickel, cobalt, and aluminum [6].
The stability of these phases at operational temperatures makes them crucial components in advanced high-temperature alloys, where they contribute to creep resistance and structural integrity [9] [21]. The formation of these intermetallic phases can improve mechanical properties through precipitation hardening mechanisms while maintaining oxidation resistance [9].